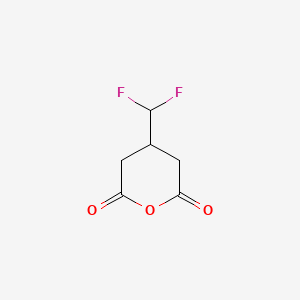

![molecular formula C23H24N4O2 B2501704 N-([1,1'-联苯基]-2-基)-1-(1-甲基-6-氧代-1,6-二氢哒嗪-3-基)哌啶-3-甲酰胺 CAS No. 1396871-16-1](/img/structure/B2501704.png)

N-([1,1'-联苯基]-2-基)-1-(1-甲基-6-氧代-1,6-二氢哒嗪-3-基)哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

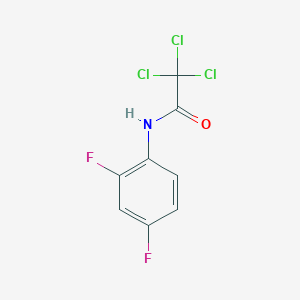

The compound "N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide" is a complex organic molecule that may be related to the family of piperidine carboxamide derivatives. These compounds are of interest due to their potential biological activities, which can include interactions with opioid receptors, anti-angiogenic effects, and antianaphylactic activity. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, properties, and biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related piperidine carboxamide derivatives involves multiple steps, including the formation of the core piperidine structure, the introduction of various functional groups, and the attachment of the carboxamide moiety. For example, the synthesis of a δ opioid receptor agonist involved the introduction of a carbon-14 label via an aryllithium reaction with carbon dioxide, followed by the transformation into the amide . Similarly, the synthesis of novel piperidine-4-carboxamide derivatives was achieved and characterized by various analytical techniques, including FTIR, 1H-NMR, mass spectral, and elemental analysis . These methods could potentially be applied to the synthesis and characterization of "N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide".

Molecular Structure Analysis

The molecular structure of piperidine carboxamide derivatives is crucial for their biological activity. The presence of electron-donating and withdrawing groups at specific positions on the phenyl ring can significantly influence the potency of these compounds as anticancer agents by affecting their anti-angiogenic and cytotoxic effects . The molecular structure is typically confirmed using techniques such as FTIR, 1H-NMR, and mass spectrometry, which provide detailed information about the functional groups and the overall molecular framework .

Chemical Reactions Analysis

Piperidine carboxamide derivatives can participate in various chemical reactions, which are essential for their biological activity. For instance, the derivatives synthesized in one study showed significant anti-angiogenic and DNA cleavage activities, suggesting that they can interact with biological macromolecules and influence physiological processes such as angiogenesis . The specific interactions and chemical reactions of "N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide" would need to be studied in a similar manner to understand its potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxamide derivatives, such as solubility, melting point, and stability, are important for their practical application and biological efficacy. These properties can be influenced by the molecular structure and the presence of different substituents on the core piperidine ring. For example, the antianaphylactic activity of certain N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines was discovered, and their properties were likely influenced by the specific substituents present on the thienopyridine core . A similar analysis would be required for the compound of interest to determine its suitability for further development and application.

科学研究应用

抗血管生成和DNA切割活性

与"N-([1,1'-联苯基]-2-基)-1-(1-甲基-6-氧代-1,6-二氢哒嗪-3-基)哌啶-3-甲酰胺"结构相关的化合物已被研究其抗血管生成和DNA切割活性。这些性质在癌症研究中至关重要,特别是对于可以抑制肿瘤中血管形成(血管生成)的化合物,可以限制肿瘤生长和转移。此类化合物的DNA切割活性也表明它们在基因水平靶向癌细胞的潜力,破坏癌细胞的复制(Vinaya Kambappa 等,2017)。

激酶抑制剂应用

另一个应用领域是选择性激酶抑制剂的开发,这对于靶向各种疾病(包括癌症)中涉及的信号通路至关重要。这些化合物被设计为干扰特定的激酶,激酶是控制细胞分裂、生长和存活的信号通路中起关键作用的酶。通过抑制这些酶,这些化合物可以有效阻止由这些通路驱动的疾病的进展(G. M. Schroeder 等,2009)。

可溶性环氧合酶抑制

该化学家族中的化合物也因其作为可溶性环氧合酶(sEH)抑制剂的作用而被探索,sEH是一种参与脂肪酸代谢的酶。抑制sEH在心血管疾病、炎症性疾病和疼痛管理中具有潜在的治疗应用。此类抑制剂的设计和优化可以产生药代动力学特征和体内功效得到改善的化合物(R. Thalji 等,2013)。

作用机制

Target of Action

The primary targets of the compound are yet to be identified. The compound is a novel scaffold and its interaction with specific targets is still under investigation .

Mode of Action

It is known that the compound has significant antimycobacterial activities .

Biochemical Pathways

The compound is believed to affect several biochemical pathways due to its antimycobacterial activities . The specific pathways and their downstream effects are currently under investigation .

Pharmacokinetics

The compound is a solid at room temperature and has a predicted density of 1.300±0.06 g/cm3 . It has a melting point of 202-207°C (dec.) and a boiling point of 396.7±42.0 °C (Predicted) . These properties may influence its bioavailability.

Result of Action

The compound has been found to have significant antimycobacterial activities . This suggests that it may have potential applications in the treatment of diseases caused by mycobacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

属性

IUPAC Name |

1-(1-methyl-6-oxopyridazin-3-yl)-N-(2-phenylphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-26-22(28)14-13-21(25-26)27-15-7-10-18(16-27)23(29)24-20-12-6-5-11-19(20)17-8-3-2-4-9-17/h2-6,8-9,11-14,18H,7,10,15-16H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHNTKOKDNGBAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1,1'-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2501624.png)

![3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501626.png)

![(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2501628.png)

![1-(2-Thienylsulfonyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2501630.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)

methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide](/img/structure/B2501632.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2501635.png)

![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)